2-Phenyl-1-(piperazin-1-yl)ethanone
Overview
Description
2-Phenyl-1-(piperazin-1-yl)ethanone is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further linked to a piperazine ring. This structure is a common motif in medicinal chemistry, as it is found in a range of compounds with diverse pharmacological properties .
Synthesis Analysis
The synthesis of derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone can be achieved through various methods. One approach involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole, leading to arylthiobenzazoles . Another method includes a one-pot Biginelli reaction, where enaminones are synthesized by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, followed by a reaction with urea and substituted benzaldehydes to obtain dihydropyrimidinone derivatives . Additionally, a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttria catalyst in ethanol has been reported .
Molecular Structure Analysis
The molecular structure of derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone has been confirmed through various techniques such as single-crystal X-ray crystallography, which has been used to determine the three-dimensional structure of enaminones and other related compounds . Density functional theory (DFT) calculations have also been employed to understand the reactive sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The electrochemical synthesis of phenylpiperazine derivatives involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone to form quinone-imine, which then participates in a Michael addition reaction with arylsulfinic acids, leading to new phenylpiperazine derivatives . Another example of a chemical reaction is the microwave-assisted click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene, resulting in 1,2,3-triazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1-(piperazin-1-yl)ethanone derivatives are influenced by their molecular structure. The piperazine ring often adopts a chair conformation, which can be crucial for the biological activity of these compounds . The presence of various substituents on the phenyl ring and the piperazine nitrogen atoms can significantly alter the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules . The intermolecular interactions, such as hydrogen bonding, are also important for the crystal packing and stability of these compounds, as revealed by Hirshfeld surface analysis .
Scientific Research Applications
Antipsychotic Activity
Research on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, structurally related to 2-Phenyl-1-(piperazin-1-yl)ethanone, reveals their potential as antipsychotics. They exhibit considerable anti-dopaminergic and anti-serotonergic activity, with certain derivatives showing a notable antipsychotic profile and lower potency for catalepsy induction. The findings correlate with computational studies, including docking studies in designing compounds with a human dopamine D2 receptor model (Bhosale et al., 2014).
Anticancer Activity
Compounds related to 2-Phenyl-1-(piperazin-1-yl)ethanone, specifically 1,2,4-triazine derivatives with a piperazine amide moiety, have been studied for their anticancer activities. Certain derivatives showed promising antiproliferative effects against breast cancer cells, comparable to the efficacy of cisplatin (Yurttaş et al., 2014).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds structurally similar to 2-Phenyl-1-(piperazin-1-yl)ethanone. One study synthesized chalcones containing piperazine or 2,5-dichlorothiophene moiety, revealing significant activity against Gram-positive bacteria and Candida albicans (Tomar et al., 2007). Another research synthesized azole-containing piperazine derivatives, demonstrating moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).
Antifungal Activity of Metal Complexes
Research into metal complexes of ligands related to 2-Phenyl-1-(piperazin-1-yl)ethanone showed enhanced antifungal activity compared to the ligand alone. This indicates the potential of metal complexes in developing new antifungal agents (Raj & Patel, 2015).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone. These include research on microwave-assisted synthesis, crystal structure analysis, and computational studies to understand their reactivity and stability (Nematollahi & Amani, 2011).
Conformational and Vibrational Studies
Computational assessment of biochemical properties and vibrational assignments for synthesized derivatives related to 2-Phenyl-1-(piperazin-1-yl)ethanone provided insights into their potential pharmacological activities and degradation likelihood in aqueous solutions (Onawole et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZWHGCVLFSQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386837 | |
Record name | 1-(phenylacetyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(piperazin-1-yl)ethanone | |
CAS RN |
88372-33-2 | |
Record name | 1-(phenylacetyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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